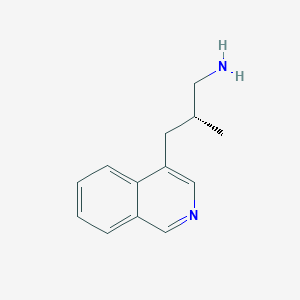
(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-amine, also known as a derivative of isoquinoline, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
This compound's isoquinoline core is significant for its interaction with various biological targets, particularly in the central nervous system.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Kappa Opioid Receptor Antagonism : The compound has been studied for its ability to interact with kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. Antagonists of KOR can potentially provide therapeutic benefits in treating depression and addiction .
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Isoquinoline derivatives have shown inhibitory effects on sEH, an enzyme involved in lipid metabolism and inflammation. This inhibition can lead to anti-inflammatory effects and potential cardiovascular benefits .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
Kappa Opioid Receptors
Kappa opioid receptors are G-protein coupled receptors that mediate various physiological responses. The antagonism of KOR by this compound may lead to:
- Decreased Pain Sensation : By blocking KOR, the compound can reduce the perception of pain.
- Mood Regulation : KOR antagonists have been linked to antidepressant-like effects in animal models .
Soluble Epoxide Hydrolase Inhibition
The inhibition of sEH by isoquinoline derivatives is significant for:
- Anti-inflammatory Effects : By inhibiting sEH, these compounds can prevent the breakdown of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties.
Data Table: Biological Activities and Efficacy
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antidepressant-Like Effects : In a preclinical study, administration of a KOR antagonist similar to this compound demonstrated significant reductions in immobility in forced swim tests, suggesting potential antidepressant properties .
- Cardiovascular Benefits : Research into soluble epoxide hydrolase inhibitors has shown promise in cardiovascular health by promoting vasodilation and reducing inflammation .
Properties
IUPAC Name |
(2R)-3-isoquinolin-4-yl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLOMYWABGPQI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CC2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














